

Synthesis of N-Benzyl diethanolamine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Benzyl diethanolamine*

Cat. No.: *B085505*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of **N-Benzyl diethanolamine** from benzylamine and ethylene oxide. It includes detailed application notes, experimental protocols, safety precautions, and characterization data.

Application Notes

N-Benzyl diethanolamine is a tertiary amine that serves as a versatile intermediate in organic synthesis. Its structure, featuring a benzyl group and two hydroxyl functionalities, makes it a valuable building block in the development of various compounds.

One of the primary applications of **N-Benzyl diethanolamine** is as a precursor in the synthesis of N-benzyl aza-crown ethers.^[1] These macrocyclic compounds are of significant interest in coordination chemistry and catalysis. The synthesis typically involves the reaction of **N-benzyl diethanolamine** with an oligoethylene glycol ditosylate under phase-transfer catalysis conditions.^[1]

Furthermore, the diethanolamine moiety allows for its use as a chain extender in the production of polyurethanes. The hydroxyl groups can react with isocyanates, incorporating the N-benzyl group as a pendant moiety, which can influence the polymer's final properties. In medicinal chemistry, the **N-benzyl diethanolamine** scaffold can be a key component in the synthesis of biologically active molecules. The benzyl group can be readily removed via hydrogenolysis, a common deprotection strategy in multi-step syntheses.^[1]

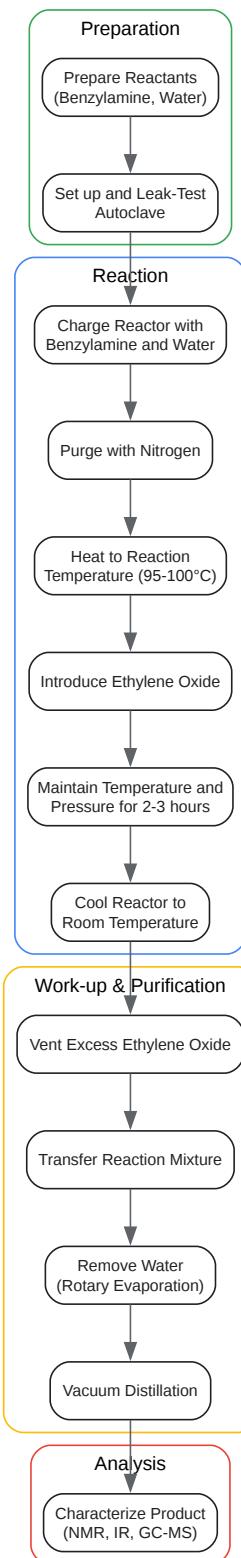
The reaction between benzylamine and ethylene oxide is a nucleophilic addition where the nitrogen atom of the amine attacks the carbon of the epoxide ring, leading to its opening. This process occurs sequentially, with two molecules of ethylene oxide reacting with one molecule of benzylamine to form the final product. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.^[1] While the reaction can be performed without a solvent, the use of water is a viable and environmentally friendly option.^[1]

Experimental Protocols

This section details the laboratory-scale synthesis of **N-Benzylidiethanolamine** from benzylamine and ethylene oxide.

Safety Precautions:

- Ethylene oxide is a highly flammable, toxic, and carcinogenic gas.^[2] All manipulations involving ethylene oxide must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.^[3]
- An emergency plan should be in place for any potential leaks or exposures. Ensure access to a safety shower and eyewash station.
- Benzylamine is a corrosive liquid. Avoid contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.
- The reaction is exothermic and has the potential for a runaway reaction. Ensure adequate cooling and temperature control.


Materials and Equipment:

- Benzylamine (C₇H₉N, MW: 107.15 g/mol)
- Ethylene oxide (C₂H₄O, MW: 44.05 g/mol)
- Water (optional, as solvent)
- Pressurized reaction vessel (autoclave) equipped with a magnetic stirrer, temperature probe, pressure gauge, and gas inlet/outlet

- Cooling system for the reactor
- Vacuum distillation apparatus

Reaction Workflow:

Experimental Workflow for N-Benzyldiethanolamine Synthesis

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of N-Benzyldiethanolamine.**

Procedure:

- **Reactor Setup:** A high-pressure autoclave is charged with benzylamine and, optionally, water as a solvent.
- **Inert Atmosphere:** The reactor is sealed and purged with an inert gas, such as nitrogen, to remove any air.
- **Heating:** The stirred mixture is heated to the reaction temperature, typically in the range of 95-100°C.^[1]
- **Ethylene Oxide Addition:** Gaseous or liquid ethylene oxide is then carefully introduced into the reactor. The molar ratio of benzylamine to ethylene oxide is a critical parameter. Based on analogous reactions of amines with ethylene oxide, a molar ratio of amine to ethylene oxide of 1:2 to 1:6 can be considered as a starting point.^[4] The pressure in the reactor will increase upon the addition of ethylene oxide.
- **Reaction:** The reaction mixture is maintained at the set temperature and pressure with vigorous stirring for a period of 2 to 3 hours to ensure complete conversion.^[1]
- **Cooling and Depressurization:** After the reaction is complete, the reactor is cooled to room temperature. Any unreacted ethylene oxide is carefully vented to a scrubbing system.
- **Work-up:** The crude reaction mixture is transferred from the reactor. If water was used as a solvent, it is removed under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude **N-benzyldiethanolamine** is purified by vacuum distillation to obtain the final product.

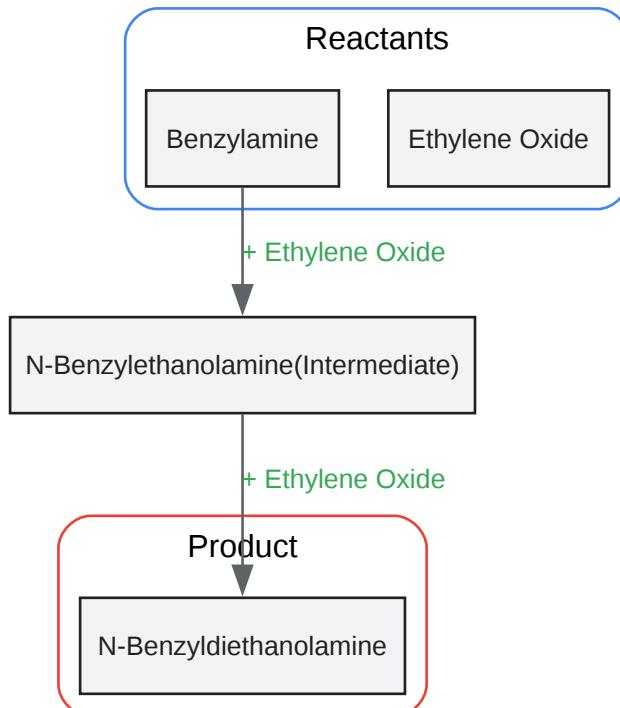
Data Presentation

The following tables summarize the key parameters and expected outcomes for the synthesis of **N-Benzylidethanolamine**.

Table 1: Reaction Parameters

Parameter	Value/Range	Notes
Reactants	Benzylamine, Ethylene Oxide	High purity reagents are recommended.
Molar Ratio (Benzylamine:Ethylene Oxide)	1:2.2 (suggested)	A slight excess of ethylene oxide ensures complete reaction of the secondary amine intermediate.
Solvent	Water or neat (no solvent)	Water is a green solvent option. [1]
Temperature	95 - 100 °C	Higher temperatures accelerate the reaction rate. [1]
Reaction Time	2 - 3 hours	Monitor reaction progress by GC or TLC if possible. [1]
Pressure	Autogenous	The pressure will depend on the temperature and amount of ethylene oxide added.

Table 2: Product Characterization


Property	Value	Method
Appearance	Colorless to pale yellow liquid	Visual Inspection
Molecular Formula	C ₁₁ H ₁₇ NO ₂	-
Molecular Weight	195.26 g/mol	-
Boiling Point	Not specified in search results	Vacuum Distillation
Purity (expected)	>95%	Gas Chromatography (GC)
Yield (expected)	High	Gravimetric

Visualizations

Reaction Pathway:

The synthesis of **N-benzyldiethanolamine** proceeds through a two-step nucleophilic addition of benzylamine to ethylene oxide.

Reaction Pathway for N-Benzylidethanolamine Synthesis

[Click to download full resolution via product page](#)

Caption: Reaction pathway of benzylamine with ethylene oxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Benzylidethanolamine Research Chemical [benchchem.com]
- 2. integral-corp.com [integral-corp.com]

- 3. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]
- 4. CN103664653A - Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Synthesis of N-Benzylidethanolamine: A Detailed Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085505#synthesis-of-n-benzylidethanolamine-from-benzylamine-and-ethylene-oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com